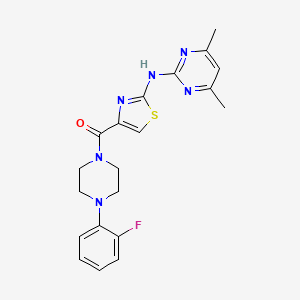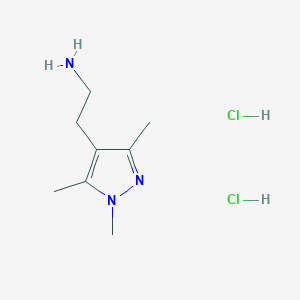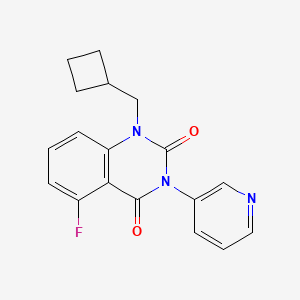![molecular formula C13H7ClF3NO4 B2654624 3-[2-Chloro-4-(trifluoromethyl)phenoxy]-4-nitrophenol CAS No. 309727-46-6](/img/structure/B2654624.png)
3-[2-Chloro-4-(trifluoromethyl)phenoxy]-4-nitrophenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[2-Chloro-4-(trifluoromethyl)phenoxy]-4-nitrophenol is an organic compound that belongs to the class of phenols It is characterized by the presence of a nitro group, a chloro group, and a trifluoromethyl group attached to a phenoxy ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-Chloro-4-(trifluoromethyl)phenoxy]-4-nitrophenol typically involves the nitration of 3-[2-Chloro-4-(trifluoromethyl)phenoxy]benzoic acid. The nitration process is carried out using a mixed acid system within droplet-based microreactors. The optimized reaction conditions include a temperature of 308 K, a molar ratio of nitric acid to sulfuric acid of 1.6, and a molar ratio of nitric acid to the starting material of 0.57 . The addition of acetic anhydride improves the solubility of the etherate in the organic phase and enhances the absorbability of water produced during the reaction, leading to increased conversion and selectivity .
Industrial Production Methods
Industrial production of this compound involves the use of continuous flow nitration processes. These processes are designed to address the challenges associated with the highly exothermic nature of aromatic nitration reactions. The use of microreactor technology allows for better control over reaction parameters, high integration, and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
3-[2-Chloro-4-(trifluoromethyl)phenoxy]-4-nitrophenol undergoes various chemical reactions, including:
Substitution: Reactions where the chloro or trifluoromethyl groups can be replaced by other substituents.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions.
Common Reagents and Conditions
Nitration: Mixed acid system (nitric acid and sulfuric acid) at 308 K.
Substitution: Various nucleophiles can be used to replace the chloro or trifluoromethyl groups.
Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst.
Major Products
Nitration: this compound.
Substitution: Depending on the nucleophile used, various substituted phenols can be obtained.
Reduction: 3-[2-Chloro-4-(trifluoromethyl)phenoxy]-4-aminophenol.
Wissenschaftliche Forschungsanwendungen
3-[2-Chloro-4-(trifluoromethyl)phenoxy]-4-nitrophenol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Wirkmechanismus
The mechanism of action of 3-[2-Chloro-4-(trifluoromethyl)phenoxy]-4-nitrophenol involves its interaction with specific molecular targets and pathways. The presence of the nitro group allows it to participate in redox reactions, while the trifluoromethyl group enhances its lipophilicity and metabolic stability . These properties contribute to its biological activities and potential therapeutic applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-[2-Chloro-4-(trifluoromethyl)phenoxy]benzoic acid: A precursor in the synthesis of 3-[2-Chloro-4-(trifluoromethyl)phenoxy]-4-nitrophenol.
2-Chloro-3-(trifluoromethyl)phenol: An oxygen-containing building block used in chemical synthesis.
4-Chloro-2-(trifluoromethyl)aniline: A compound with similar functional groups used in various chemical reactions.
Uniqueness
This compound is unique due to the combination of its functional groups, which impart specific chemical and biological properties. The presence of both a nitro group and a trifluoromethyl group makes it a valuable compound for research and industrial applications.
Eigenschaften
IUPAC Name |
3-[2-chloro-4-(trifluoromethyl)phenoxy]-4-nitrophenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7ClF3NO4/c14-9-5-7(13(15,16)17)1-4-11(9)22-12-6-8(19)2-3-10(12)18(20)21/h1-6,19H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBDFDHPBOBHNMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)Cl)OC2=C(C=CC(=C2)O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7ClF3NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-[2-hydroxy-3-(2-methylphenoxy)propyl]-3-methyl-8-(4-methylpiperazin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2654544.png)


![6-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-2-(piperidin-1-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-7-one](/img/structure/B2654548.png)

![4-Bromo-2-[(4-fluoro-3-nitroanilino)methyl]benzenol](/img/structure/B2654551.png)
![N-(4-methoxyphenyl)-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2654552.png)




![N-[3-(3,6-dichlorocarbazol-9-yl)-2-hydroxypropyl]-N-(furan-2-ylmethyl)-4-methylbenzenesulfonamide](/img/structure/B2654564.png)
